2-Methyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Methyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C7H14N2. It is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with an additional methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclic carbonates with amines, catalyzed by palladium, which results in the formation of highly functionalized pyrroles . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, maintaining stringent quality control measures ensures the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Methyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in physiological changes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhexahydropyrrolo[3,4-c]pyrrole
- 5-Methyloctahydropyrrolo[3,4-c]pyrrole
- Octahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-Methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing specialized applications in various fields .
Properties
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514019 | |
Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-28-7 | |
Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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